molecular formula C19H23NO5 B2676226 6-benzyl 5-tert-butyl (6S)-4-oxo-5-azaspiro[2.4]heptane-5,6-dicarboxylate CAS No. 1628205-95-7

6-benzyl 5-tert-butyl (6S)-4-oxo-5-azaspiro[2.4]heptane-5,6-dicarboxylate

Cat. No.: B2676226
CAS No.: 1628205-95-7
M. Wt: 345.395
InChI Key: FFXSATUFRAGOJZ-AWEZNQCLSA-N
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Description

Chemical Identity and Structure 6-Benzyl 5-tert-butyl (6S)-4-oxo-5-azaspiro[2.4]heptane-5,6-dicarboxylate (CAS: 1628205-95-7) is a spirocyclic compound featuring a bicyclic framework with a 5-azaspiro[2.4]heptane core. The molecule contains two ester groups: a benzyl ester at position 6 and a tert-butyl ester at position 4. The 4-oxo group introduces a ketone functionality, distinguishing it from non-oxo analogs . Its molecular formula is C₁₉H₂₃NO₅, with a molecular weight of 345.40 g/mol .

Synthesis and Applications
The compound is synthesized via multistep routes involving spiroannulation, borane-mediated reductions, and esterification (e.g., starting from ethyl 2-cyclobutylideneacetate derivatives) . These spirocyclic systems are critical intermediates in drug discovery, particularly for designing protease inhibitors and antiviral agents like ledipasvir .

Properties

IUPAC Name

6-O-benzyl 5-O-tert-butyl (6S)-4-oxo-5-azaspiro[2.4]heptane-5,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO5/c1-18(2,3)25-17(23)20-14(11-19(9-10-19)16(20)22)15(21)24-12-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFXSATUFRAGOJZ-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(CC2(C1=O)CC2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H](CC2(C1=O)CC2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-benzyl 5-tert-butyl (6S)-4-oxo-5-azaspiro[2The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve optimization of the laboratory-scale procedures to increase yield and reduce costs. This may include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

6-benzyl 5-tert-butyl (6S)-4-oxo-5-azaspiro[2.4]heptane-5,6-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

Pharmaceutical Development

The compound is primarily investigated for its potential as a drug candidate. Its structural features make it a suitable scaffold for the design of inhibitors targeting various biological pathways, particularly in antiviral therapies.

Case Study: Hepatitis C Virus Inhibitors
Research has indicated that derivatives of 5-azaspiro[2.4]heptane compounds can serve as effective inhibitors of the Hepatitis C virus (HCV) NS5A protein. The synthesis of these compounds often utilizes intermediates like 6-benzyl 5-tert-butyl (6S)-4-oxo-5-azaspiro[2.4]heptane-5,6-dicarboxylate to enhance bioactivity and selectivity against viral targets .

Synthetic Intermediates

This compound is utilized as a building block in the synthesis of more complex molecules. Its spirocyclic nature allows for diverse functionalization, making it valuable in synthetic organic chemistry.

Example: Synthesis of Spirocyclic Compounds
In synthetic pathways, this compound can be transformed into various derivatives through functional group modifications, leading to the development of new spirocyclic frameworks with potential biological activity .

Protein Degradation

Recent studies have explored the role of this compound in the context of targeted protein degradation technologies. It serves as a crucial component in the design of molecular glues that facilitate the degradation of specific proteins implicated in diseases .

Data Table: Comparison of Applications

Application AreaDescriptionNotable Findings
Pharmaceuticals Drug development targeting viral infectionsEffective HCV NS5A inhibitors using derivatives
Synthetic Chemistry Intermediate for synthesizing complex organic moleculesVersatile building block for diverse transformations
Protein Degradation Component in targeted protein degradation strategiesPotential to develop molecular glues for therapy

Mechanism of Action

The mechanism of action of 6-benzyl 5-tert-butyl (6S)-4-oxo-5-azaspiro[2.4]heptane-5,6-dicarboxylate involves its interaction with specific molecular targets. These interactions can lead to changes in the structure and function of the target molecules, thereby exerting its effects. The exact pathways and targets are still under investigation, but it is believed to involve binding to proteins and enzymes .

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Analogues

Compound Name CAS No. Molecular Formula Key Functional Groups Melting Point (°C) Predicted CCS (Ų, [M+H]+)
Target Compound 1628205-95-7 C₁₉H₂₃NO₅ 4-Oxo, benzyl, tert-butyl esters 182.7
(6S)-5-Azaspiro[2.4]heptane-5,6-dicarboxylic acid 5-(tert-butyl) ester 1256387-87-7 C₁₂H₁₉NO₄ Free carboxylic acid, tert-butyl ester 131–134
(S)-5-tert-butyl 6-methyl 5-azaspiro[2.4]heptane-5,6-dicarboxylate 1129634-43-0 C₁₃H₂₁NO₄ Methyl ester, tert-butyl ester
6-Benzyl 5-(tert-butyl) (S)-5-azaspiro[2.4]heptane-5,6-dicarboxylate 1175893-54-5 C₁₉H₂₅NO₄ Benzyl ester (no 4-oxo)

Key Observations:

Impact of the 4-Oxo Group: The target compound (C₁₉H₂₃NO₅) has one additional oxygen and two fewer hydrogens compared to its non-oxo analog (C₁₉H₂₅NO₄, CAS 1175893-54-5), altering polarity and reactivity .

Ester Substituents :

  • Benzyl esters (e.g., in the target compound) provide steric bulk and lipophilicity, influencing membrane permeability. Methyl esters (CAS 1129634-43-0) offer simpler hydrolysis pathways for prodrug activation .

Key Observations:

  • Spirocyclic systems generally suffer from low yields due to steric strain and sensitivity to reaction conditions .
  • Commercial availability of methyl/tert-butyl derivatives (e.g., CAS 1129634-43-0) suggests optimized protocols for simpler esters .

Table 3: Hazard Comparison

Compound Hazard Statements Precautionary Measures
Target Compound (CAS 1628205-95-7) Not specified
6-Benzyl 5-(tert-butyl) (S)-5-azaspiro[2.4]heptane-5,6-dicarboxylate (CAS 1175893-54-5) H302 (harmful if swallowed), H315/H319 (skin/eye irritation), H335 (respiratory irritation) Use PPE, avoid inhalation

Key Observations:

  • The 4-oxo derivative’s safety data remains uncharacterized, while its non-oxo analog requires stringent handling .

Biological Activity

6-benzyl 5-tert-butyl (6S)-4-oxo-5-azaspiro[2.4]heptane-5,6-dicarboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C19H23NO5
  • Molecular Weight : 345.395 g/mol
  • CAS Number : 1628205-95-7

The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological targets. Research indicates that its spirocyclic structure may facilitate binding to specific receptors or enzymes involved in disease pathways.

Antiviral Activity

One notable area of research has focused on the compound's potential as an antiviral agent, particularly against hepatitis C virus (HCV). It has been suggested that derivatives of the 5-azaspiro[2.4]heptane framework can act as inhibitors of HCV NS5A, a crucial protein in the viral life cycle. Studies have demonstrated that modifications to the spirocyclic structure can enhance antiviral potency and selectivity .

Cytotoxicity and Anticancer Potential

Preliminary studies have assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicate that this compound exhibits selective cytotoxicity with lower toxicity towards normal cells, suggesting a favorable therapeutic index . Further investigations are needed to elucidate the underlying mechanisms, which may involve apoptosis induction or cell cycle arrest.

Anti-inflammatory Properties

The compound has also shown promise in models of inflammation. It was reported to inhibit pro-inflammatory cytokine production in vitro, indicating potential use in treating inflammatory diseases . The structure's ability to modulate signaling pathways related to inflammation is an area for further exploration.

Case Studies and Research Findings

StudyFocusFindings
Antiviral ActivityDemonstrated efficacy against HCV NS5A; structural modifications enhanced potency.
CytotoxicityExhibited selective cytotoxicity in cancer cell lines; lower toxicity in normal cells.
Anti-inflammatoryInhibited cytokine production; potential for treating inflammatory conditions.

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